5-Tert-butyl-2-methoxyphenylboronic acid
Overview
Description
5-Tert-butyl-2-methoxyphenylboronic acid (5-T-BMPBA) is a boronic acid derivative that has found a wide range of applications in scientific research. It is used as a reagent in various organic synthesis reactions, as a catalyst in biocatalytic processes, and as a tool for studying molecular recognition and binding.
Scientific Research Applications
Chemical Analysis and Profiling
5-Tert-butyl-2-methoxyphenylboronic acid plays a significant role in chemical profiling methods. A study developed a gas-chromatographic method for quantitative determination of various metabolites, which is useful for diagnosing and monitoring patients with functional tumors and inborn errors of metabolism, highlighting the compound's utility in clinical chemistry (Muskiet et al., 1981).
Chemistry of Zinc Complexes
In the field of inorganic chemistry, derivatives of this compound are used in the study of zinc complexes. Research involving Schiff and Mannich bases with zinc complexes has provided insights into spin interaction and structural characterization, indicating its importance in understanding metal-organic interactions (Orio et al., 2010).
Organic Synthesis and Drug Precursors
This compound is also relevant in organic synthesis. Research into the singlet oxygen reactions of related tert-butyl esters has opened pathways to synthesize precursors for drugs like prodigiosin (Wasserman et al., 2004). Additionally, it's used in the total synthesis of complex organic molecules, such as cryptophycin-24, highlighting its role in the development of potential therapeutic agents (Eggen et al., 2000).
Material Science
In material science, derivatives of this compound are utilized in the synthesis and characterization of dendritic macromolecules, which have applications in developing new materials with specific properties (Pesak et al., 1997).
Catalysis
Research has shown its utility in catalytic processes, such as in the asymmetric synthesis of important organic compounds. This demonstrates its role in facilitating efficient and selective chemical reactions, which is crucial in pharmaceutical and industrial chemistry (Paquin et al., 2005).
Mechanism of Action
The tert-butyl group in 5-TMPBA can improve the lipophilicity of a molecule, which can be beneficial for drug absorption and distribution in the body. The methoxy group can act as a hydrogen bond acceptor and participate in interactions with biological targets.
Safety and Hazards
Properties
IUPAC Name |
(5-tert-butyl-2-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)8-5-6-10(15-4)9(7-8)12(13)14/h5-7,13-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFOJKCQSAYVMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563485 | |
Record name | (5-tert-Butyl-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128733-85-7 | |
Record name | (5-tert-Butyl-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(tert-Butyl)-2-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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